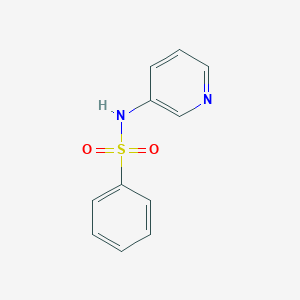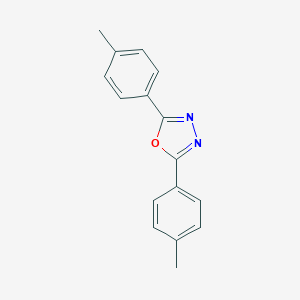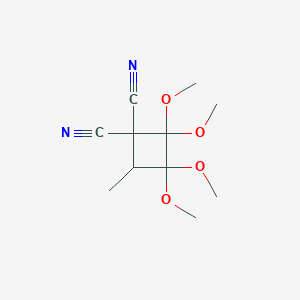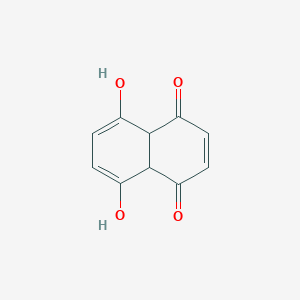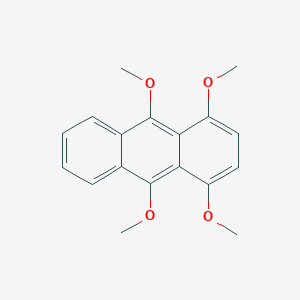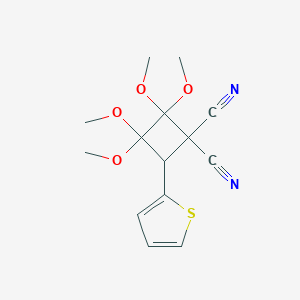
3-(1,3-Dioxan-2-yl)aniline
Übersicht
Beschreibung
3-(1,3-Dioxan-2-yl)aniline is a chemical compound with the empirical formula C10H13NO2 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 3-(1,3-Dioxan-2-yl)aniline consists of a benzene ring attached to an amine group and a 1,3-dioxane ring .Physical And Chemical Properties Analysis
3-(1,3-Dioxan-2-yl)aniline is a solid compound . Its molecular weight is 179.22 .Wissenschaftliche Forschungsanwendungen
Application in Chemistry
- Specific Scientific Field : Chemistry, specifically the synthesis of cyclic carbonates .
- Summary of the Application : “3-(1,3-Dioxan-2-yl)aniline” is used in the synthesis of cyclic carbonates from homoallylic carbonic acid esters . Cyclic carbonic acid esters such as 1,3-dioxolan-2-ones and 1,3-dioxan-2-ones are frequently used for the stereoselective synthesis of 1,2- and 1,3-diols .
- Methods of Application or Experimental Procedures : The method involves photo-aerobic selenium-π-acid multicatalysis . The C=C double bond of homoallylic carbonic acid esters is directly activated by the catalytic interplay of a pyrylium dye and a diselane using ambient air as the sole oxidant and visible light as an energy source .
- Summary of Results or Outcomes : The method provides an expedient way for the synthesis of cyclic carbonates .
Application in Organic Synthesis
- Specific Scientific Field : Organic Chemistry, specifically in the field of organic synthesis .
- Summary of the Application : “3-(1,3-Dioxan-2-yl)aniline” can be used in the preparation of 1,3-dioxanes and 1,3-dioxolanes from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol . These cyclic acetals offer stability against all types of nucleophiles and bases .
- Methods of Application or Experimental Procedures : The method involves the use of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
- Summary of Results or Outcomes : The method provides an efficient way for the synthesis of 1,3-dioxanes and 1,3-dioxolanes .
Application in Material Sciences
- Specific Scientific Field : Material Sciences, specifically in the synthesis of polycarbonates .
- Summary of the Application : “3-(1,3-Dioxan-2-yl)aniline” is used in the synthesis of polycarbonates . Polycarbonates are a group of thermoplastic polymers containing carbonate groups in their chemical structures . They are used in many applications ranging from electronic components to construction materials .
- Methods of Application or Experimental Procedures : The method involves the reaction of “3-(1,3-Dioxan-2-yl)aniline” with a carbonate precursor in the presence of a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired polycarbonate .
- Summary of Results or Outcomes : The method provides an efficient way for the synthesis of polycarbonates .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIMKZYNBRCYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345057 | |
| Record name | 3-(1,3-Dioxan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)aniline | |
CAS RN |
168551-56-2 | |
| Record name | 3-(1,3-Dioxan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



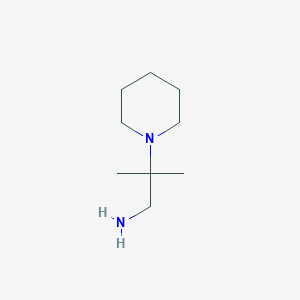
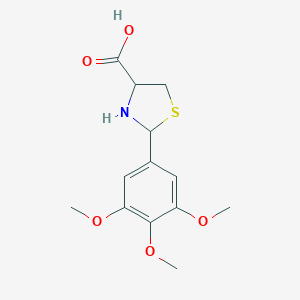
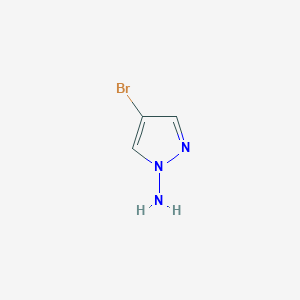
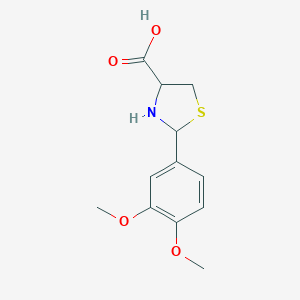
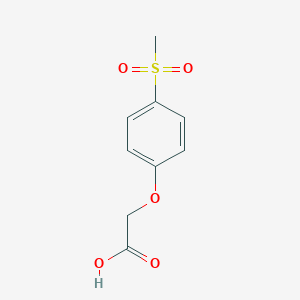
![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)
